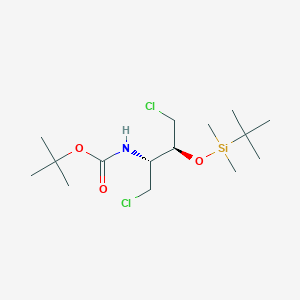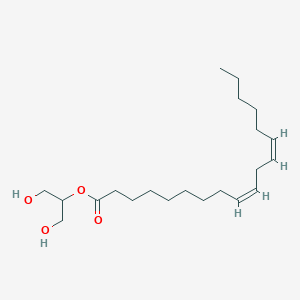
2-Linoléoylglycérol
Vue d'ensemble
Description
2-linoleoylglycerol is a 2-monoglyceride where linoleoyl forms the 2-acyl group. It is functionally related to a linoleic acid.
2-Linoleoylglycerol is a natural product found in Saussurea involucrata and Sciadopitys verticillata with data available.
Applications De Recherche Scientifique
Rôle dans le système endocannabinoïde
Le 2-Linoléoylglycérol (2-LG) est un agoniste partiel du récepteur cannabinoïde de type 1 (CB1) humain . Il peut supprimer l’activité du 2-Arachidonoylglycérol et de l’Anandamide, qui sont les ligands endogènes les mieux caractérisés des récepteurs CB1 et CB2 . Cette modulation de la signalisation endocannabinoïde par le 2-LG pourrait avoir des implications thérapeutiques potentielles pour des affections telles que l’obésité, la sclérose en plaques et la douleur .
Influence sur la régulation métabolique
L’influence du this compound, en particulier son ratio dans le substitut de graisse du lait humain (HMFS) par rapport à d’autres triacylglycérols, a été étudiée chez des rats Sprague–Dawley . L’étude a révélé que l’augmentation du total des triacylglycérols palmitiques sn-2 et du ratio du this compound par rapport aux autres triacylglycérols dans le HMFS pouvait influencer de manière significative plusieurs voies métaboliques . Il s’agit notamment du métabolisme de la glycine, de la sérine et de la thréonine, du métabolisme des glycérophospholipides, du métabolisme des glycérolipides, du métabolisme des sphingolipides, de la biosynthèse des acides biliaires et du métabolisme de la taurine et de l’hypotaurine . Ces voies sont principalement liées au métabolisme des lipides, des acides biliaires et de l’énergie .
Effets anti-inflammatoires et immunostimulants potentiels
Mécanisme D'action
Target of Action
2-Linoleoylglycerol (2-LG) primarily targets the type 1 cannabinoid (CB1) receptor . The CB1 receptor is widely expressed in the body and plays a crucial role in various functions .
Mode of Action
2-LG functions as a partial agonist at the CB1 receptor . It can enhance the potency of the CB1 receptor when combined with JZL195, an inhibitor of FAAH and MAGL . Its effect can be inhibited by the cb1 antagonist am251 and cannabidiol .
Biochemical Pathways
2-LG is a monoacylglycerol synthesized by diacylglycerol lipases (diacylglycerol lipase alpha and diacylglycerol lipase beta), which generate almost all the 2-AG in the body and other monoacylglycerols . It has been proposed to modulate endocannabinoid (eCB) signaling by protecting 2-AG from hydrolysis .
Pharmacokinetics
It is known that its response can be potentiated by jzl195, a drug that inhibits the hydrolysis of monoacylglycerols . This suggests that 2-LG may be metabolized by enzymes that hydrolyze monoacylglycerols.
Result of Action
2-LG, as a partial agonist at the human CB1 receptor, is capable of modulating the activity of the established endocannabinoids .
Action Environment
It is known that its activity can be influenced by other compounds such as jzl195, am251, and cannabidiol . These compounds can either enhance or inhibit the activity of 2-LG, suggesting that the efficacy and stability of 2-LG can be influenced by the presence of these compounds.
Analyse Biochimique
Biochemical Properties
2-Linoleoylglycerol interacts with several enzymes and proteins. It is a partial agonist at the type 1 cannabinoid CB1 receptor . The potency of 2-Linoleoylglycerol can be enhanced by JZL195, an inhibitor of FAAH and MAGL, and inhibited by the CB1 antagonist AM251 and Cannabidiol .
Cellular Effects
2-Linoleoylglycerol has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the CB1 receptor . It does not enhance, but only attenuates, the activity of the CB1/CB2 receptor ligands cannabinoids (AEA) and 2-arachidonoylglycerol (2-AG) .
Molecular Mechanism
At the molecular level, 2-Linoleoylglycerol exerts its effects through binding interactions with biomolecules and changes in gene expression. It functions as a partial agonist at the CB1 receptor .
Metabolic Pathways
2-Linoleoylglycerol is involved in several metabolic pathways. It is generated by the diacylglycerol lipases, which synthesize essentially all the 2-AG in the body .
Propriétés
IUPAC Name |
1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPGNWMPIFDNSD-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016998 | |
| Record name | Glyceryl 2-linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/18:2(9Z,12Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3443-82-1 | |
| Record name | 2-Linoleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 2-linoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 2-linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-LINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OVH75512R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



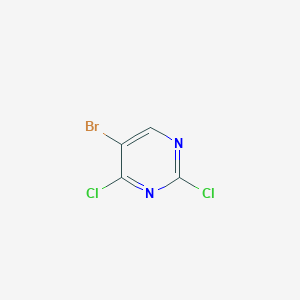
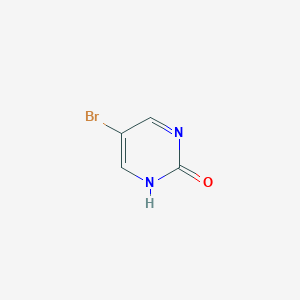
![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)
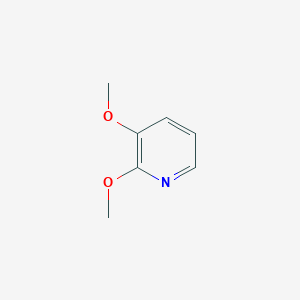
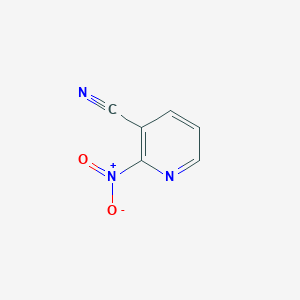
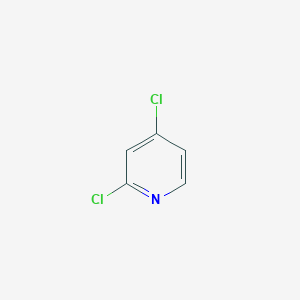
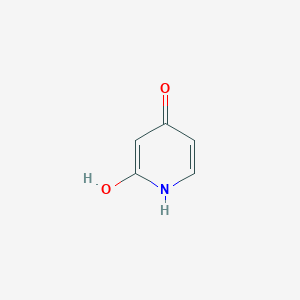
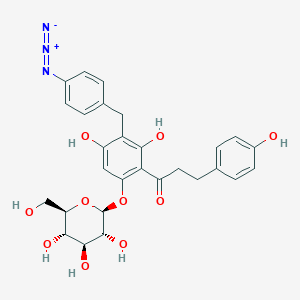

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)

